1-(Pyridin-3-yl)piperidine-3-carbonitrile
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Overview
Description
1-(Pyridin-3-yl)piperidine-3-carbonitrile is an organic compound that features a piperidine ring substituted with a pyridine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidine-3-carbonitrile typically involves the reaction of pyridine derivatives with piperidine and cyanide sources.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of piperidine derivatives with reduced nitrile groups.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)piperidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Piperidine-3-carbonitrile: A structurally related compound with similar reactivity but lacking the pyridine ring.
Pyridine-3-carbonitrile: Another related compound with a pyridine ring but without the piperidine moiety.
Uniqueness: 1-(Pyridin-3-yl)piperidine-3-carbonitrile is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3/c12-7-10-3-2-6-14(9-10)11-4-1-5-13-8-11/h1,4-5,8,10H,2-3,6,9H2 |
InChI Key |
GCQYMLRBUQHIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CN=CC=C2)C#N |
Origin of Product |
United States |
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